Ftivazide
Overview
Description
Ftivazide is a compound that belongs to a class of chemicals known for their potential use in various applications, including pharmacological activities. The detailed analysis of its synthesis, molecular structure, chemical and physical properties is crucial for understanding its functionalities and potential applications.
Synthesis Analysis
The synthesis of compounds similar to Ftivazide typically involves complex chemical reactions, including the use of semicarbazide derivatives as starting materials. These processes are characterized by the formation of specific bonds under controlled conditions, often involving catalysts and specific reagents to achieve the desired compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds like Ftivazide is analyzed using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecular geometry, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior.
Chemical Reactions and Properties
Chemical properties of Ftivazide-like compounds include their reactivity with other chemicals, stability under various conditions, and potential for participating in further chemical reactions. Natural bond orbital (NBO) analysis and studies on hyperpolarizability contribute to understanding the stability and reactivity of the molecule.
Physical Properties Analysis
The physical properties of such compounds can be studied through their thermodynamic properties, such as heat capacity, entropy, and enthalpy, at different temperatures. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties analysis focuses on the compound's behavior in chemical reactions, including its reactivity, the potential for forming bonds, and interactions with other molecules. Techniques such as Fukui function analysis and molecular electrostatic potential (MEP) mapping provide insights into the reactive sites within the molecule.
For detailed information and specific studies related to compounds similar to Ftivazide, the following references provide insights into their synthesis, structure, and properties:
- Synthesis and spectroscopic analysis of semicarbazide derivatives: (Raja, Muhamed, Muthu, & Suresh, 2017)
- Molecular docking and biological activity studies: (Muthu, Aayisha, Suresh, Thamarai, Muhamed, & Raja, 2020)
- Analysis of vibrational spectroscopy and chemical properties: (Muthukkumar, Bhuvaneswari, Venkatesh, Kamal, Vennila, Armaković, Armaković, Mary, & Panicker, 2018)
Scientific Research Applications
Ftivazide was used in the treatment of 540 patients with acute pneumonia and chronic bronchitis. The treatment involved administering 0.5 g ftivazide three times a day for 15-20 days. The results indicated that Ftivazide provided more advantageous treatment compared to standard therapies, demonstrating adequate efficacy and tolerance for use in these conditions (Garmash et al., 1990).
Another study on Ftivazide's antimicrobial activity involved synthesizing a series of pyrazole-4-carboxylic acid hydrazides and N-(4-pyrazoyl)hydrazones, which were then modified to investigate their antibacterial properties. This research was prompted by the fact that ftivazide, among other widely used antibacterial preparations, contains hydrazone groups, suggesting its potential antimicrobial efficacy (Chornous et al., 2001).
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ftivazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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